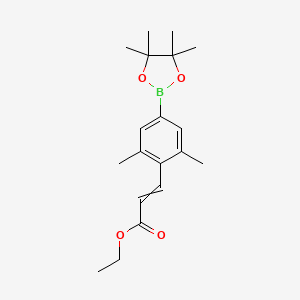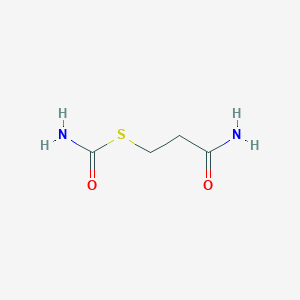
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine typically involves the reaction of fluorenyl derivatives with methylamine under controlled conditions. One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are then reacted with methylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenones under specific conditions.
Reduction: Reduction reactions can convert it back to its original state or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) are frequently used.
Major Products
The major products formed from these reactions include fluorenones, reduced fluorenes, and various substituted fluorenes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine involves its interaction with specific molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the methylated amine can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: A closely related compound with a ketone group instead of an amine.
9-(Trimethylsilyl)fluorene: Another derivative with a trimethylsilyl group.
Fmoc-protected amino acids: Compounds with similar fluorenyl groups used in peptide synthesis
Uniqueness
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine is unique due to its combination of a fluorenyl group and a methylated amine, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
6269-19-8 |
|---|---|
Molecular Formula |
C27H21N |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
9-(9H-fluoren-9-yl)-N-methylfluoren-9-amine |
InChI |
InChI=1S/C27H21N/c1-28-27(24-16-8-6-12-20(24)21-13-7-9-17-25(21)27)26-22-14-4-2-10-18(22)19-11-3-5-15-23(19)26/h2-17,26,28H,1H3 |
InChI Key |
DUYXBOJVOSYSMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(C2=CC=CC=C2C3=CC=CC=C31)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)



![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)




